molecular formula C11H11N3OS2 B12742585 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- CAS No. 88753-89-3

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl-

Cat. No.: B12742585
CAS No.: 88753-89-3
M. Wt: 265.4 g/mol
InChI Key: VAYPDIDTTJYRQE-UHFFFAOYSA-N
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Description

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of thiadiazolo-thienopyrimidinones, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties .

Chemical Reactions Analysis

Types of Reactions

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The reactions are often carried out under microwave irradiation in the presence of ionic liquids, which facilitate the process and improve yields .

Major Products

The major products formed from these reactions are various derivatives of thiadiazolo-thienopyrimidinones, which exhibit significant pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- is unique due to its specific structural features and the presence of both thiadiazole and thienopyrimidine moieties. This combination enhances its pharmacological potential and makes it a valuable compound for further research and development .

Properties

CAS No.

88753-89-3

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

11-ethyl-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C11H11N3OS2/c1-4-7-13-14-10(15)8-5(2)6(3)16-9(8)12-11(14)17-7/h4H2,1-3H3

InChI Key

VAYPDIDTTJYRQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C3=C(N=C2S1)SC(=C3C)C

Origin of Product

United States

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